molecular formula C12H13F3N3O2P B075117 Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- CAS No. 1546-15-2

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-

Cat. No. B075117
CAS RN: 1546-15-2
M. Wt: 319.22 g/mol
InChI Key: TXIQRNNJDMODBD-UHFFFAOYSA-N
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Description

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to induce DNA cross-linking, which makes it a valuable tool in cancer research. In

The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the reaction of bis(1-aziridinyl)phosphinic chloride with benzamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the product is generally high, making it a cost-effective method for synthesizing this compound.

Scientific research application

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been extensively used in scientific research for its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. It has also been used in the development of new cancer treatments, as it can be used in combination with other drugs to enhance their effectiveness.

Mechanism of action

The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the formation of DNA cross-links. This occurs when the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of covalent bonds. These cross-links prevent the DNA from replicating, leading to cell death. The ability of this compound to induce DNA cross-linking makes it a potent anti-cancer agent.

Biochemical and physiological effects

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce DNA cross-linking, it has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and limitations for lab experiments

One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- in lab experiments is its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to both cancer cells and healthy cells, making it difficult to use in clinical settings.

Future directions

There are many potential future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-. One area of research could focus on developing new cancer treatments that use this compound in combination with other drugs to enhance their effectiveness. Another area of research could focus on developing new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Additionally, research could focus on developing new ways to deliver this compound to cancer cells, while minimizing its toxicity to healthy cells.

properties

CAS RN

1546-15-2

Product Name

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-

Molecular Formula

C12H13F3N3O2P

Molecular Weight

319.22 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20)

InChI Key

TXIQRNNJDMODBD-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3

Other CAS RN

1546-15-2

synonyms

N-[Bis(1-aziridinyl)phosphinyl]-m-(trifluoromethyl)benzamide

Origin of Product

United States

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